Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUJIFFJBSYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazinecarboxylate with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ester Group Reactions
The ethyl ester (COOEt) undergoes classic ester transformations:
-
Hydrolysis : Conversion to the carboxylic acid under acidic or basic conditions.
-
Amidation : Reaction with amines to form amides, analogous to ester-to-amide transformations observed in similar piperazine derivatives .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄ or NaOH | Carboxylic acid formation | |
| Amidation | Amine + catalyst | Amide derivative |
Piperazine Ring Reactions
The secondary amines in the piperazine ring participate in:
-
Nucleophilic Substitution : Reactivity with alkylating agents or electrophiles (e.g., acetylation, phosphorylation) .
-
Cyclization : Potential intramolecular reactions to form heterocycles, observed in similar piperazine derivatives .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acetylation | AcCl + base | Piperazine N-acetyl derivative | |
| Phosphorylation | POCl₃ + reflux | Piperazine phosphorylated product |
Thiourea Moiety Reactions
The phenylcarbamothioyl group (–NHC(=S)–) exhibits thiourea-like reactivity:
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Thiocarbamate Formation : Reaction with isothiocyanates to form thiocarbamates .
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Cyclization : Intramolecular cyclization to form thiazoles or imidazolidinones .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Thiocarbamate | Ar-NCS + base | Ar-S-C(=O)-N- derivatives | |
| Cyclization | Acid/base + heat | Thiazole/imidazolidinone rings |
Biological Implications
While direct biological data for this compound is limited in the provided sources, structural analogs (e.g., piperazine-based thioureas) exhibit:
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Antimicrobial activity : Potent inhibition of Gram-positive bacteria .
-
Anticancer potential : Interaction with enzymes like dihydrofolate reductase, observed in related benzimidazole derivatives .
Comparative Analysis of Functional Groups
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with specific metabolic pathways. For instance, certain analogs have been identified as inhibitors of enzymes involved in the pyrimidine biosynthetic pathway, which is crucial for tumor cell proliferation.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro studies demonstrate significant inhibition against Gram-positive bacteria, suggesting its potential use as an alternative treatment for bacterial infections. Comparative analyses with standard antibiotics indicate that this compound exhibits comparable efficacy, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it had minimum inhibitory concentrations (MICs) comparable to established antibiotics, reinforcing its potential use in treating resistant bacterial infections.
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Inhibits growth of cancer cell lines by targeting metabolic pathways | Significant cytotoxicity observed |
| Antimicrobial Activity | Effective against Gram-positive bacteria; potential alternative to traditional antibiotics | MIC values comparable to standard drugs |
| Enzyme Inhibition | May inhibit key enzymes involved in cancer metabolism | Specific targets yet to be fully identified |
| Receptor Interaction | Potential binding to receptors influencing cellular signaling | Ongoing research into receptor profiles |
Mechanism of Action
The mechanism of action of Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The thioxomethyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-((phenylamino)carbonyl)piperazinecarboxylate: This compound has a carbonyl group instead of a thioxomethyl group, which may result in different reactivity and biological activity.
Ethyl 4-((phenylamino)methyl)piperazinecarboxylate: The absence of the thioxo group in this compound may lead to reduced redox activity and different interactions with molecular targets.
The uniqueness of this compound lies in its thioxomethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and central nervous system (CNS) effects. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving piperazine derivatives and phenylcarbamothioic acid. The general synthetic route includes:
- Formation of the piperazine core : Piperazine is reacted with phenylcarbamothioic acid to form the thioamide derivative.
- Carboxylation : The thioamide is subsequently treated with ethyl chloroformate to introduce the ethoxycarbonyl group.
The resulting compound features a piperazine ring, which is known for its versatility in biological applications due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation, particularly against pancreatic carcinoma cell lines.
- IC50 Values : In vitro studies demonstrated that related compounds exhibited IC50 values ranging from 4.5 μM to 10.7 μM against PANC-1 cells, indicating significant anti-proliferative effects .
| Compound ID | IC50 (μM) |
|---|---|
| 7a | 10.70 ± 0.55 |
| 7b | 4.50 ± 0.72 |
| 8a | 6.00 ± 0.41 |
These findings suggest that modifications on the piperazine scaffold can enhance anticancer activity, emphasizing the importance of SAR studies.
Central Nervous System Effects
The compound also exhibits potential anxiolytic effects, similar to other piperazine derivatives. In behavioral tests such as the elevated plus maze and light-dark box tests, compounds related to this compound demonstrated significant anxiolytic-like activity .
Study on Cancer Cell Lines
A comprehensive evaluation of various derivatives of piperazine-based compounds was conducted on a panel of human cancer cell lines, including breast (MCF7), lung (A549), and pancreatic (PANC-1) cancers. The study aimed to establish a correlation between structural modifications and biological activity.
- Results : Compounds with lipophilic substituents showed enhanced cytotoxicity, suggesting that increased lipophilicity may facilitate membrane permeability and subsequent cellular uptake .
Evaluation of Anxiolytic Activity
In another study focusing on central pharmacological activity, derivatives including this compound were evaluated for their anxiolytic effects in animal models. The results indicated a significant reduction in anxiety-like behaviors, reinforcing the potential therapeutic applications for anxiety disorders .
Q & A
Q. Key Considerations :
- Reaction temperatures (0–25°C) and moisture-free conditions are critical to prevent hydrolysis of intermediates.
- Purification often employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .
Basic: Which spectroscopic and computational methods are used to characterize this compound?
Answer:
Primary Methods :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the thiourea moiety shows characteristic NH signals at δ 8–10 ppm, while the piperazine protons appear as multiplets at δ 2.5–4.0 ppm .
- X-ray Crystallography : Resolves molecular conformation (e.g., boat/chair piperazine rings) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) .
- DFT Calculations : Validate experimental geometries and electronic properties (e.g., bond angles, frontier molecular orbitals) .
Table 1 : Representative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | Piperazine CH: δ 2.5–3.5 ppm | |
| X-ray Diffraction | Piperazine chair conformation (θ = 74.1°) | |
| IR Spectroscopy | C=S stretch: 1200–1250 cm |
Advanced: How can structural discrepancies between X-ray crystallography and DFT calculations be resolved?
Answer:
Discrepancies often arise from crystal packing effects (e.g., intermolecular forces) versus gas-phase DFT models. Strategies include:
Periodic DFT : Incorporate crystal lattice parameters to simulate solid-state effects .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) influencing crystallographic data .
Torsional Angle Adjustments : Compare experimental (X-ray) and computed (DFT) dihedral angles to identify conformational flexibility .
Case Study : Prakash et al. (2014) reconciled Ni(II) complex geometries by adjusting DFT functionals (B3LYP vs. M06-2X) to account for metal-ligand charge transfer .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
Methodological Approaches :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity. For example, iridium catalysts achieved >95% enantioselectivity in related piperazine derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance carbamothioyl group coupling efficiency .
- In Situ Monitoring : TLC or LC-MS tracks intermediate stability, minimizing side reactions (e.g., oxidation of thiourea to urea) .
Table 2 : Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (thiourea coupling) | Prevents dimerization |
| Solvent | Anhydrous DCM | Reduces hydrolysis |
| Catalyst Loading | 5 mol% Pd(OAc) | Enhances turnover |
Advanced: How to design enzyme inhibition assays for this compound?
Answer:
Experimental Workflow :
Target Selection : Prioritize enzymes with thiourea-binding pockets (e.g., carbonic anhydrase, kinase families) .
In Vitro Assays :
- Fluorescence Quenching : Monitor binding to tryptophan-rich enzyme domains.
- Kinetic Analysis : Measure IC values via spectrophotometric substrate depletion (e.g., NADH oxidation at 340 nm) .
Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the thiourea group and catalytic residues (e.g., Zn in metalloenzymes) .
Q. Data Interpretation :
- Contradictions between in silico and in vitro results may arise from solvation effects. Free-energy perturbation (FEP) calculations refine docking scores .
Advanced: What are the challenges in studying metal complexation with this compound?
Answer:
Key Challenges :
- Ligand Lability : The thiourea group may dissociate under acidic conditions, requiring pH-controlled experiments (pH 6–8) .
- Spectroscopic Overlap : Metal d-d transitions can obscure ligand-based UV-Vis signals. Use EPR or EXAFS for unambiguous metal coordination analysis .
Case Study : Prakash et al. (2014) used DFT to assign Ni(II) coordination as square-planar (vs. octahedral for Zn(II)), validated by magnetic susceptibility data .
Basic: How to address solubility issues in biological assays?
Answer:
Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- Pro-drug Design : Modify the ethyl ester to a water-soluble carboxylate salt (e.g., sodium or lysine derivatives) .
Validation : Dynamic light scattering (DLS) confirms compound aggregation thresholds in buffer solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
